2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester
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Overview
Description
2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester is a complex organic compound characterized by its boronic acid groups and a piperazine ring protected by a tert-butoxycarbonyl (BOC) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester typically involves multiple steps, starting with the preparation of the thiophene core. The boronic acid groups are then introduced through a boronic esterification reaction, often using pinacol as the protecting group. The piperazine ring is introduced via a nucleophilic substitution reaction, and the BOC group is added to protect the amine functionality.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The BOC-protected piperazine can be deprotected under acidic conditions to yield the free amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Acidic conditions, such as hydrochloric acid (HCl), are used to deprotect the BOC group.
Substitution: Electrophilic reagents like bromine (Br₂) or iodine (I₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Free amine (piperazine).
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of boronic acid chemistry.
Biology: The boronic acid groups can interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents.
Piperazine Derivatives: Piperazine compounds with different protecting groups or functional groups.
Thiophene Derivatives: Thiophene compounds with different substituents or functional groups.
Uniqueness: 2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester is unique due to its combination of boronic acid groups, a protected piperazine ring, and a thiophene core. This combination of features makes it particularly versatile and valuable in various applications.
Properties
IUPAC Name |
tert-butyl 4-[[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44B2N2O6S/c1-22(2,3)32-21(31)30-14-12-29(13-15-30)17-19-18(27-33-23(4,5)24(6,7)34-27)16-20(37-19)28-35-25(8,9)26(10,11)36-28/h16H,12-15,17H2,1-11H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVLTXHZNFPIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)CN3CCN(CC3)C(=O)OC(C)(C)C)B4OC(C(O4)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44B2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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